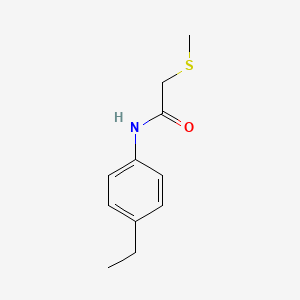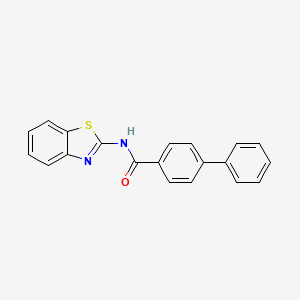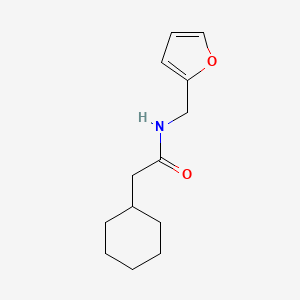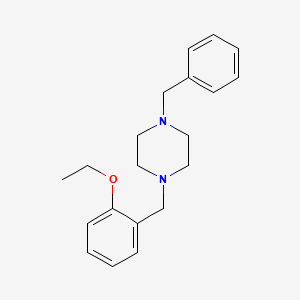![molecular formula C18H16N2O3S B5849847 methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5849847.png)
methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate, also known as MCB, is a synthetic compound that has been widely used in scientific research. MCB is a member of the thioamides family and has been studied for its potential applications in various fields, including drug discovery, cancer research, and materials science.
科学研究应用
Methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has been widely used in scientific research due to its potential applications in various fields. In drug discovery, methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has been studied for its ability to inhibit the activity of enzymes such as carbonic anhydrase and urease. methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has also been studied for its potential anticancer properties, as it has been shown to induce cell death in cancer cells. In materials science, methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has been used as a building block for the synthesis of novel materials such as metal-organic frameworks.
作用机制
The mechanism of action of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate is not fully understood. However, it is believed that methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate exerts its effects by binding to target proteins and enzymes. For example, in the case of carbonic anhydrase, methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate binds to the active site of the enzyme and inhibits its activity. In the case of cancer cells, methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate induces cell death by activating various signaling pathways.
Biochemical and Physiological Effects:
methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate inhibits the activity of enzymes such as carbonic anhydrase and urease. methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has also been shown to induce cell death in cancer cells by activating various signaling pathways. In animal studies, methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
One of the main advantages of using methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate in lab experiments is its ability to inhibit the activity of enzymes such as carbonic anhydrase and urease. This makes methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate is its potential toxicity. methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has been shown to be toxic to some cell lines, and caution should be taken when handling methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate in lab experiments.
未来方向
There are several future directions for the study of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate. One area of research is the development of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate-based materials for various applications, such as drug delivery and catalysis. Another area of research is the study of the mechanism of action of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate, which could lead to the development of more potent and selective inhibitors of target proteins and enzymes. Additionally, the anticancer properties of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate could be further explored, and its potential as a cancer therapy could be investigated.
合成方法
The synthesis of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate involves the reaction between 2-aminobenzoic acid and cinnamoyl chloride in the presence of carbon disulfide. The reaction leads to the formation of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate, which is then purified using column chromatography. The yield of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate is around 50%, and the purity can be increased by further purification.
属性
IUPAC Name |
methyl 2-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-23-17(22)14-9-5-6-10-15(14)19-18(24)20-16(21)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H2,19,20,21,24)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQLWSZEGAVSBN-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-phenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5849782.png)
![1-(2-fluorophenyl)-4-[(1-isobutyl-4-piperidinyl)carbonyl]piperazine](/img/structure/B5849793.png)







![2-ethoxy-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5849857.png)


